7-Trifluoromethyl-1H-benzoimidazol-2-ylamine
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Overview
Description
7-Trifluoromethyl-1H-benzoimidazol-2-ylamine is a chemical compound with the molecular formula C8H6F3N3 and a molecular weight of 201.15 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzimidazole ring, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine typically involves the reaction of 7-trifluoromethyl-1H-benzoimidazole with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
7-Trifluoromethyl-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
7-Trifluoromethyl-1H-benzoimidazol-2-ylamine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
7-Trifluoromethyl-1H-benzoimidazol-2-ylamine can be compared with other similar compounds, such as:
7-Methyl-1H-benzoimidazol-2-ylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-Chloro-1H-benzoimidazol-2-ylamine: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.
7-Fluoro-1H-benzoimidazol-2-ylamine: Has a single fluorine atom, which affects its chemical behavior compared to the trifluoromethyl derivative.
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVNLAOCLFQQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680941 |
Source
|
Record name | 4-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10057-45-1 |
Source
|
Record name | 4-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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